4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride
Description
4-[4-(2,6-Dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride is a synthetic organic compound characterized by a morpholine core linked to a substituted phenoxy group via a but-2-en-1-yl chain. Its structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) with a 2,6-dimethylphenoxy moiety, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-[(E)-4-(2,6-dimethylphenoxy)but-2-enyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-14-6-5-7-15(2)16(14)19-11-4-3-8-17-9-12-18-13-10-17;/h3-7H,8-13H2,1-2H3;1H/b4-3+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXZHLKFMSQXJN-BJILWQEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC=CCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC/C=C/CN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185243-54-2 | |
| Record name | 4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride typically involves the reaction of 2,6-dimethylphenol with but-2-en-1-yl bromide in the presence of a base to form the intermediate 4-(2,6-dimethylphenoxy)but-2-en-1-yl bromide. This intermediate is then reacted with morpholine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and morpholine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2,6-dimethylphenoxy group in the target compound differs from chlorine- or fluorine-containing analogs (e.g., HBK15, RA [2,5]), which could influence lipophilicity and metabolic stability .
Pharmacological Comparison
While direct biological data for the target compound are unavailable, insights can be inferred from structurally related compounds:
Table 2: Inferred Pharmacological Profiles
Critical Differences :
- Morpholine vs.
- Substituent Impact: The 2,6-dimethylphenoxy group in the target compound likely reduces electrophilicity compared to halogenated analogs (e.g., HBK15’s chlorine), which could lower toxicity risks .
Discussion
The target compound’s combination of a morpholine core and dimethylphenoxy group distinguishes it from piperazine-based analogs. Further studies should prioritize:
- In vitro receptor profiling to validate CNS activity.
- ADMET studies comparing halogenated vs. methylated phenoxy derivatives.
Q & A
Basic: What are the standard synthetic routes for preparing 4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2,6-dimethylphenol with a but-2-en-1-yl precursor (e.g., 4-bromobut-2-ene) under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like DMF or THF. The morpholine moiety is introduced through subsequent alkylation or Mitsunobu reactions, followed by hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous conditions .
Basic: Which spectroscopic and analytical methods are critical for structural characterization?
Answer:
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm the morpholine ring, butenyl linker, and aromatic substituents (e.g., 2,6-dimethylphenoxy group).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving stereochemistry and crystal packing, particularly if chiral centers are present.
- IR Spectroscopy : To identify functional groups (e.g., C-O-C in morpholine, C=C in the butenyl chain) .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection : Use DMF for high solubility of intermediates or THF for milder conditions.
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Temperature Control : Maintain 40–60°C to balance reactivity and side-product formation.
- Purification Techniques : Gradient column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Continuous flow reactors may improve scalability and reproducibility for multi-step syntheses .
Advanced: How should contradictory bioactivity data across assays be resolved?
Answer:
Address discrepancies by:
- Orthogonal Assays : Validate results using independent methods (e.g., enzyme inhibition vs. cell viability assays).
- Standardized Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line specificity (e.g., HEK293 vs. HeLa).
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance. Cross-reference with structurally similar compounds (e.g., 2,6-dimethylmorpholine derivatives) to identify trends .
Advanced: What experimental designs are recommended for studying receptor interactions in CNS applications?
Answer:
- Radioligand Binding Assays : Use tritiated or fluorescent ligands (e.g., [3H]GABA for GABA receptors) to quantify binding affinity (Kd) and inhibition constants (Ki).
- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, guided by the compound’s InChIKey (e.g., XVWNTLZQVWXJOE-UHFFFAOYSA-N for similar morpholines).
- Site-Directed Mutagenesis : Validate interaction sites by mutating receptor residues (e.g., serotonin 5-HT2A receptor transmembrane domains) .
Basic: What are the stability and storage recommendations for this hydrochloride salt?
Answer:
Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Stability studies suggest hydrochloride salts of morpholine derivatives remain stable for >2 years under these conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to predict optimized derivatives.
- Docking Studies : Use crystal structures of target proteins (e.g., kinases or GPCRs) to identify key binding interactions.
- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity risks early in design .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer Activity : MTT or SRB assays using cancer cell lines (e.g., MCF-7, A549).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) with IC50 determination .
Advanced: What strategies mitigate oxidative degradation during synthesis or storage?
Answer:
- Antioxidant Additives : Include 0.1% BHT or ascorbic acid in reaction mixtures.
- Oxygen-Free Environments : Conduct reactions under vacuum or nitrogen purge.
- Lyophilization : For long-term storage, lyophilize the hydrochloride salt to remove residual solvents and water .
Advanced: How do structural modifications (e.g., halogen substitution) impact pharmacological properties?
Answer:
- Halogenation : Fluorine or chlorine at the phenyl ring (2,6-positions) enhances metabolic stability and lipophilicity (logP ↑).
- Morpholine Ring Modifications : N-methylation reduces basicity, altering receptor selectivity.
- Butenyl Linker : Conformational rigidity from the double bond may improve target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
